Bismuth subsalicylate

Description

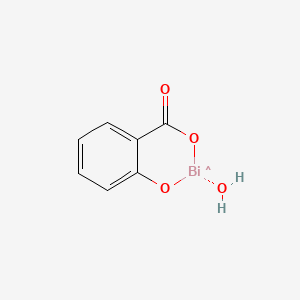

This compound is a bismuth salt of salicylic acid. It is a member of salicylates and a bismuth coordination entity.

This compound is an antacid and anti-diarrheal agent. Exhibiting antibacterial and gastroprotective properties, this compound is an insoluble salt of [salicylic acid] linked to trivalent [bismuth cation]. Each molecule of this compound contains 58% bismuth and 42% salicylate by weight. This compound has been around for over 100 years: it was originally developed in 1901 for hygienic use and sanitation for cholera infection. this compound was first approved by the FDA in 1939 and is now mainly used to relieve nausea, diarrhea, and gastrointestinal discomfort. It is an active ingredient found in Pepto-Bismol, a common over-the-counter medication that is used to temporarily treat discomforts of the stomach and gastrointestinal tract. This compound is a component of HELIDAC Therapy (this compound, [metronidazole], and [tetracycline]), which is a treatment regimen indicated for the eradication of H. pylori for treatment of patients with H. pylori infection and duodenal ulcer disease.

This compound is a bismuth salt of salicylic acid. Little absorbed from the gastrointestinal tract, this compound exerts a local effect on the gastric mucosa, coating it and protecting it from the corrosive effects of acid and pepsin. This agent also has local antimicrobial properties. (NCI04)

Properties

InChI |

InChI=1S/C7H6O3.Bi.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+2;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWLKDFBINPHFT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)O[Bi]O2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024622 | |

| Record name | Bismuth subsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bismuth subsalicylate appears as white crystalline powder or fluffy white solid. (NTP, 1992), Dry Powder; Liquid, White or nearly white odorless solid; [Merck Index] White or yellow odorless powder; [MSDSonline] | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4H-1,3,2-Benzodioxabismin-4-one, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth subsalicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (<1 mg/ml at 71.1 °F) (NTP, 1992), ALMOST INSOL IN WATER OR ALCOHOL, SOL IN ACIDS & ALKALIES; INSOL IN ETHER, SOL IN OIL | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000607 [mmHg] | |

| Record name | Bismuth subsalicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MICROSCOPIC PRISMS, WHITE, BULKY CRYSTALLINE POWDER | |

CAS No. |

14882-18-9 | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bismuth subsalicylate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014882189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth subsalicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 14882-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1,3,2-Benzodioxabismin-4-one, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth subsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth oxide salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>350 | |

| Record name | Bismuth subsalicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Unveiling the Atomic Blueprint of Bismuth Subsalicylate: A Technical Guide

For decades, the precise crystal structure of bismuth subsalicylate (BSS), the active ingredient in popular gastrointestinal medications, remained elusive to scientists. Its tendency to form small, imperfect, and beam-sensitive crystals thwarted traditional analytical methods. This guide delves into the advanced electron crystallography techniques that finally unlocked its atomic arrangement, providing researchers and drug development professionals with a detailed understanding of its solid-state structure.

The breakthrough in determining the crystal structure of BSS was achieved through a combination of three-dimensional electron diffraction (3DED) and high-resolution scanning transmission electron microscopy (STEM).[1][2][3] This approach circumvented the limitations of conventional single-crystal X-ray diffraction (SCXRD), which requires larger, highly ordered crystals.[2] The investigation revealed that BSS is a layered coordination polymer, not a simple metal complex as had been speculated.[2][4]

The structure consists of inorganic building units (IBUs) composed of bismuth cations (Bi³⁺) and bridging oxygen anions (μ-O²⁻) that form rod-like structures extending along the a-axis. These inorganic rods are interconnected by organic salicylate (B1505791) anions, creating a layered architecture.[2] This layered arrangement, with an outer coating of organic ligands, helps to explain the compound's very poor solubility in water and its stability in acidic environments.[2]

Quantitative Crystallographic Data

The crystallographic data for this compound was determined from a merged electron diffraction dataset. Due to the low symmetry of the crystals, data from 18 individual crystals were collected, and 12 of these with high correlation were merged using hierarchical clustering analysis to achieve a dataset with 84.6% completeness.[5] The structure was solved in the triclinic space group P-1.[5][6]

| Parameter | Value |

| Empirical Formula | C₇H₅BiO₄ |

| Formula Weight | 362.09 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | Value not explicitly found in snippets |

| b (Å) | Value not explicitly found in snippets |

| c (Å) | Value not explicitly found in snippets |

| α (°) | Value not explicitly found in snippets |

| β (°) | Value not explicitly found in snippets |

| γ (°) | Value not explicitly found in snippets |

| Volume (ų) | Value not explicitly found in snippets |

| Z | Value not explicitly found in snippets |

| Calculated Density (g/cm³) | Value not explicitly found in snippets |

(Note: Specific unit cell parameters were referenced as being in Table S1 of the primary research paper by Svensson Grape et al., Nat Commun 13, 1984 (2022), but were not available in the direct search results. The fundamental structural details are provided.)

Experimental Protocols

The successful determination of the BSS crystal structure hinged on a multi-stage experimental workflow that addressed the challenges posed by the material's properties.

Sample Preparation

Commercially available this compound powder (from Sigma-Aldrich) was used for the analysis. For transmission electron microscopy, a small amount of the crystalline powder was dispersed onto a holey carbon-coated copper grid. This method allows for the isolation of individual nanocrystals suitable for electron diffraction.

Three-Dimensional Electron Diffraction (3DED) Data Collection

3DED was the core technique used to obtain crystallographic data from the sub-micrometer-sized crystals.

-

Instrumentation: A transmission electron microscope (TEM) equipped with a sensitive and fast detector was used. The use of modern detectors is crucial to minimize electron beam damage to the organic molecules within the crystal structure.[2]

-

Data Acquisition: A series of electron diffraction patterns were collected as a single nanocrystal was tilted incrementally along the goniometer axis. This process, known as electron diffraction tomography, captures a three-dimensional representation of the crystal's reciprocal lattice. Due to the physical limitations of the TEM goniometer, the tilt range is restricted, resulting in an unsampled region of data known as the "missing wedge."

-

Multi-crystal Approach: To overcome the low completeness of datasets from single, low-symmetry crystals, data was collected from 18 different BSS crystals.[3]

Data Processing and Hierarchical Clustering Analysis (HCA)

The individual, incomplete datasets were processed to create a single, more complete dataset suitable for structure solution.

-

Reciprocal Space Reconstruction: The individual diffraction patterns from each tilt series were combined to reconstruct the 3D reciprocal lattice for each of the 18 crystals.

-

Hierarchical Clustering: To merge only the most structurally similar datasets, a hierarchical clustering analysis was performed. This statistical method groups datasets based on the correlation coefficient of their measured reflection intensities. A cluster of 12 highly correlated datasets was identified and merged.[3][7] This merged dataset had a high overall completeness, which was essential for solving the structure.[5]

Structure Solution and Refinement

The final merged 3DED dataset was used to determine the atomic positions.

-

Structure Solution: The crystal structure was solved using direct methods, a common approach in crystallography for determining initial phase information from the diffraction intensities. This revealed the positions of all non-hydrogen atoms.[5]

-

Refinement: The initial structural model was then refined to best fit the experimental diffraction data, resulting in the final, detailed crystal structure.

Analysis of Structural Disorder with STEM

While 3DED revealed the average, ordered structure, high-resolution STEM was employed to investigate local variations and disorder.

-

Imaging Technique: Integrated Differential Phase Contrast (iDPC) STEM was used. This technique is particularly well-suited for beam-sensitive materials and provides high-contrast images that can clearly show both heavy elements (bismuth) and lighter elements (oxygen, carbon).

-

Observation of Stacking Faults: The iDPC-STEM images revealed that while some regions of the crystals were highly ordered, others exhibited significant disorder in the stacking of the BSS layers.[2] In some areas, the stacking was regular, while in others it appeared random or alternating.[2] This inherent disorder is a primary reason why the structure had been so difficult to determine for over a century.[4]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflow and the logical process of data analysis that led to the successful structure determination of this compound.

References

- 1. Structure of the active pharmaceutical ingredient this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure of the active ingredient this compound in Pepto-Bismol revealed | EurekAlert! [eurekalert.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Hydrolysis of Bismuth Subsalicylate in Gastric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth subsalicylate (BSS), the active ingredient in many over-the-counter gastrointestinal medications, undergoes rapid hydrolysis in the acidic environment of the stomach. This process is fundamental to its mechanism of action, releasing bioactive compounds that contribute to its therapeutic effects. This technical guide provides an in-depth analysis of the hydrolysis of BSS in gastric acid, including the products formed, quantitative data on the conversion, detailed experimental protocols for in-vitro studies, and a discussion of the known physiological effects of the hydrolysis products.

The Hydrolysis Reaction in Gastric Acid

In the presence of gastric acid (primarily hydrochloric acid, HCl), this compound is chemically converted into two main products: the insoluble salt bismuth oxychloride (BiOCl) and salicylic (B10762653) acid.[1] Some evidence also suggests the potential for the formation of bismuth hydroxide (B78521) in the gut.[1] The salicylic acid component is readily absorbed into the bloodstream, where it exerts systemic anti-inflammatory effects.[2] Conversely, the bismuth moiety remains largely within the gastrointestinal tract as insoluble salts like bismuth oxychloride.[2]

The overall chemical reaction can be summarized as follows:

Bi(C₇H₅O₃)O + HCl → BiOCl + C₇H₆O₃

This acid-catalyzed hydrolysis is a critical step, as the resulting products are responsible for the multifaceted therapeutic actions of BSS, including its antidiarrheal, antacid, and antimicrobial properties.[1]

Quantitative Analysis of Hydrolysis

The extent of this compound hydrolysis is highly dependent on the pH of the surrounding medium. In simulated gastric environments, the conversion to bismuth oxychloride and salicylic acid is significant at low pH values.

| pH | Extent of Conversion to Bismuth Oxychloride | Observation |

| 1.0 | Complete | BSS is fully converted to BiOCl. |

| 2.0 | Partial | A small proportion of BSS is converted to BiOCl. |

| ≥ 3.0 | No significant conversion | No changes were observed in the powder X-ray diffraction (PXRD) patterns of BSS. |

This data is based on stability tests of BSS in aqueous HCl solutions, as reported in studies analyzing the compound's structure.[3]

Experimental Protocols

To study the hydrolysis of this compound in a controlled laboratory setting, a simulated gastric fluid (SGF) model can be employed. The following protocol is a comprehensive approach based on established in-vitro digestion models, such as the INFOGEST method.

Preparation of Simulated Gastric Fluid (SGF)

A standardized SGF solution should be prepared to mimic the chemical environment of the human stomach. A common formulation includes:

| Component | Concentration |

| Sodium Chloride (NaCl) | 34.2 mM |

| Sodium Taurocholate | 0.08 mM |

| Lecithin | 0.02 mM |

| Pepsin | 0.1 mg/mL |

The pH of the SGF should be adjusted to the desired level (e.g., 1.0, 2.0, or 3.0) using concentrated HCl.

Hydrolysis Experiment

-

Incubation: A known quantity of this compound (e.g., 10 g) is added to a specific volume of the prepared SGF (e.g., 500 mL) in a reaction vessel.

-

Agitation: The mixture is stirred continuously for a set period (e.g., 1 hour) at 37°C to simulate gastric motility and temperature.

-

Sampling: Aliquots of the suspension are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to analyze the kinetics of the hydrolysis.

-

Separation: The solid and liquid phases of each aliquot are separated by centrifugation. The supernatant contains the dissolved salicylic acid, while the pellet contains the unreacted BSS and the precipitated bismuth oxychloride.

-

Quenching: The reaction in the collected samples can be quenched by immediately neutralizing the acid with a suitable base to prevent further hydrolysis during analysis.

Analytical Quantification

-

Method: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantitative analysis of salicylic acid in the supernatant.

-

Mobile Phase: A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Column: A C18 reversed-phase column is typically used.

-

Detection: UV detection at a wavelength of approximately 230 nm is effective for salicylic acid.

-

Calibration: A standard curve is generated using known concentrations of salicylic acid to quantify the amount in the experimental samples.

-

Method: The bismuth content in the solid pellet can be determined using techniques such as Atomic Absorption Spectroscopy (AAS) or complexometric titration with EDTA.

-

Sample Preparation for AAS: The pellet is first digested using a strong acid (e.g., nitric acid) to dissolve the bismuth compounds. The resulting solution is then diluted to a suitable concentration for analysis.

-

Titration Method: The bismuth in the digested sample can be titrated with a standardized EDTA solution using an appropriate indicator like xylenol orange.

Visualizations

This compound Hydrolysis Pathway

Caption: Acid-catalyzed hydrolysis of this compound in the stomach.

Experimental Workflow for In-Vitro Hydrolysis Study

Caption: Workflow for the in-vitro study of BSS hydrolysis.

Conceptual Mechanism of Action of BSS Hydrolysis Products

Caption: Known mechanisms of action of BSS hydrolysis products.

Conclusion

The hydrolysis of this compound in gastric acid is a prerequisite for its therapeutic efficacy. The conversion to bismuth oxychloride and salicylic acid is heavily influenced by the gastric pH. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess this hydrolysis process. Further research is warranted to elucidate the precise kinetics of this reaction under various physiological conditions and to explore the specific signaling pathways in gastric cells that are modulated by the hydrolysis products. A deeper understanding of these mechanisms will be invaluable for the development of next-generation gastrointestinal therapies.

References

A Technical Guide to the Physicochemical Properties of Bismuth Subsalicylate Powder

Introduction: Bismuth Subsalicylate (BSS) is a well-established active pharmaceutical ingredient (API) renowned for its therapeutic efficacy in treating a range of gastrointestinal ailments, including diarrhea, heartburn, and indigestion.[1][2][3] Marketed most famously as Pepto-Bismol, its mechanism relies on the combined action of its bismuth and salicylate (B1505791) moieties.[1][3] A thorough understanding of the physicochemical properties of BSS powder is paramount for researchers, scientists, and drug development professionals to ensure proper formulation, stability, and bioavailability. This technical guide provides an in-depth overview of these core properties, supported by experimental protocols and data.

Core Physicochemical Properties

This compound is an odorless, fine, off-white crystalline powder.[3][4][5] Its fundamental properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound Powder

| Property | Value | References |

| Molecular Formula | C₇H₅BiO₄ | [1][3][4][5] |

| Molecular Weight | 362.09 g/mol | [1][4][5] |

| Appearance | Fine, off-white powder | [4][5] |

| Odor | Odorless | [3][4] |

| Melting Point | >350 °C (decomposes) | [3][4][5] |

| pH (10g in 90mL water) | 2.7 - 5.0 | [6] |

| Loss on Drying | ≤ 1.0% | [4] |

| Density | 0.43 - 3.05 g/cm³ (Note: significant variation in reported values) | [3][5] |

Table 2: Solubility Profile of this compound Powder

| Solvent | Solubility | References |

| Water | Practically Insoluble | [2][4][5] |

| Alcohol (Ethanol) | Practically Insoluble | [3][5] |

| DMSO | 27.5 mg/mL (Sonication recommended) | [2] |

| Mineral Acids | Soluble with decomposition | [3] |

| Alkali | Soluble | [3][5] |

Structural and Morphological Characteristics

Crystal Structure: For many years, the precise crystal structure of BSS remained elusive due to its tendency to form very small crystals with structural defects, which hindered analysis by traditional single-crystal X-ray diffraction (SCXRD).[1][7] Recent advancements using 3D electron diffraction (3DED) and scanning transmission electron microscopy (STEM) have revealed that BSS is a layered coordination polymer with the formula BiO(C₇H₅O₃).[1][8][9] The structure consists of rod-shaped inorganic building units of bismuth cations (Bi³⁺) and bridging oxygen anions (μ-O²⁻).[8][10] These inorganic rods are linked by the organic salicylate anions.[8] This layered arrangement, with the less polar salicylate components forming the outer surfaces, explains the compound's very poor solubility in water.[7]

Particle Size and Morphology: BSS powder typically consists of plank-shaped crystals.[7] Particle size analysis has indicated a mean diameter of approximately 9.61 µm, though some sources specify a maximum particle size of 2 µm.[11][12] The particle size distribution is a critical parameter that can influence the dissolution rate and bioavailability of the final drug product.

Mechanism of Action

The therapeutic effects of this compound are a result of its hydrolysis in the gastrointestinal tract into its active components: a bismuth moiety (primarily bismuth oxychloride) and salicylic (B10762653) acid.[1][3]

-

Bismuth Moiety: The bismuth salts provide multiple benefits. They exert direct antimicrobial and bactericidal actions against pathogens like E. coli and H. pylori.[1][[“]][14] They also form a protective coating over the stomach and intestinal lining, shielding the mucosa from irritation.[[“]][14] Furthermore, bismuth is thought to stimulate the absorption of fluids and electrolytes, an antisecretory action that helps control diarrhea.[1][15]

-

Salicylate Moiety: Salicylic acid acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the cyclooxygenase (COX-1 and COX-2) enzymes.[14][16][17] This inhibition prevents the synthesis of prostaglandins, which are key mediators of intestinal inflammation and hypermotility.[14][15]

Experimental Protocols for Characterization

Structural and Morphological Analysis

1. 3D Electron Diffraction (3DED) and STEM: This is the definitive method for BSS crystal structure determination.[9]

-

Objective: To determine the atomic-level crystal structure from nanocrystalline powder.

-

Methodology:

-

Disperse the BSS powder onto a transmission electron microscopy (TEM) grid.

-

Identify suitable, well-isolated nanocrystals.

-

Using an electron microscope, collect a series of electron diffraction patterns while tilting the crystal at small angular increments.[8]

-

Process the diffraction data to reconstruct the 3D reciprocal lattice and solve the crystal structure.

-

Use high-resolution STEM imaging to visualize the layered structure directly and identify variations in stacking or defects.[7][9]

-

2. Particle Size Analysis by Laser Diffraction:

-

Objective: To determine the particle size distribution of the BSS powder.

-

Methodology:

-

Disperse the BSS powder in a suitable liquid medium in which it is insoluble, using a surfactant to prevent agglomeration.

-

Introduce the suspension into a laser diffraction particle size analyzer.[11]

-

A laser beam is passed through the sample, and the particles scatter the light at angles inversely proportional to their size.

-

Detectors measure the angular distribution of the scattered light.

-

Software algorithms convert the scattering pattern into a particle size distribution.

-

Spectroscopic and Thermal Analysis

1. Powder X-Ray Diffraction (PXRD):

-

Objective: To confirm the crystalline nature and phase purity of the BSS powder.

-

Methodology:

-

Pack the BSS powder into a sample holder.

-

Place the sample in a powder X-ray diffractometer.

-

Irradiate the sample with monochromatic X-rays (commonly Cu Kα radiation) over a range of incident angles (2θ).[18]

-

Record the intensity of the diffracted X-rays at each angle.

-

The resulting diffractogram, a plot of intensity vs. 2θ, serves as a fingerprint for the crystalline phase.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the functional groups present in the BSS molecule.

-

Methodology:

-

Prepare the sample, typically by mixing a small amount of BSS powder with dry potassium bromide (KBr) and pressing it into a thin pellet.

-

Place the pellet in the sample holder of an FT-IR spectrometer.

-

Pass a beam of infrared radiation through the sample.

-

The instrument records the absorption of IR radiation at different wavenumbers, corresponding to the vibrational frequencies of the molecular bonds (e.g., C=O, O-H, C-C).

-

3. Simultaneous Thermal Analysis (TGA/DSC):

-

Objective: To evaluate the thermal stability, decomposition profile, and phase transitions of BSS powder.

-

Methodology:

-

Place a small, accurately weighed amount of BSS powder into a crucible (e.g., alumina (B75360) or platinum).

-

Load the crucible into a Simultaneous Thermal Analyzer (STA).[19][20]

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

-

The instrument simultaneously records:

-

TGA Curve: The change in mass as a function of temperature, indicating moisture loss and decomposition.

-

DSC Curve: The heat flow into or out of the sample, indicating endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) events.

-

-

Quantitative Analysis

Gravimetric Determination of Bismuth: This protocol allows for the quantitative determination of bismuth content in a BSS sample.[21][22]

-

Methodology:

-

An accurately weighed sample of BSS powder is dissolved in 2 M hydrochloric acid. This breaks down the compound and brings the bismuth into solution as Bi³⁺ ions.[21][22]

-

An excess of a precipitating agent, typically 0.1 M sodium phosphate (B84403) (Na₃PO₄), is added to the solution. This causes the quantitative precipitation of the highly insoluble salt, bismuth phosphate (BiPO₄).[21][22]

-

The solution is filtered through a pre-weighed, fine-porosity filter paper to collect the BiPO₄ precipitate.

-

The collected precipitate is rinsed with distilled water to remove any soluble impurities.

-

The filter paper and precipitate are dried in an oven at a suitable temperature (e.g., 105-110 °C) until a constant mass is achieved.

-

By knowing the final mass of the BiPO₄ precipitate and its molar mass, the initial mass and percentage of bismuth in the original BSS sample can be calculated via stoichiometry.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | COX | PGE Synthase | TargetMol [targetmol.com]

- 3. This compound | 14882-18-9 [chemicalbook.com]

- 4. This compound EP BP USP Manufacturers, with SDS [mubychem.com]

- 5. byjus.com [byjus.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. communities.springernature.com [communities.springernature.com]

- 9. Structure of the active pharmaceutical ingredient this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. thomassci.com [thomassci.com]

- 13. consensus.app [consensus.app]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. cog133.com [cog133.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth( iii ) gallate and bismuth citrate - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00008K [pubs.rsc.org]

- 19. Simultaneous Thermogravimetric Analysis | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]

- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 21. researchgate.net [researchgate.net]

- 22. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

A Technical Guide to the Solubility of Bismuth Subsalicylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bismuth subsalicylate in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).

Core Data: Solubility Profile

This compound, a well-known therapeutic agent for gastrointestinal discomfort, exhibits a range of solubilities in common organic solvents. While generally described as practically insoluble in water and alcohol, quantitative data reveals a more nuanced profile. The following table summarizes the solubility of this compound in several organic solvents at 25°C.

| Organic Solvent | Solubility (g/L) |

| Methanol | 56.34[1] |

| Acetone | 43.08[1] |

| Ethanol | 38.51[1] |

| 2-Butanone (MEK) | 36.59[1] |

| 1,4-Dioxane | 35.01[1] |

| n-Butanol | 33.39[1] |

| Isopropanol | 32.87[1] |

| n-Propanol | 31.02[1] |

| Acetonitrile | 26.03[1] |

| Methyl Acetate | 24.44[1] |

| Isobutanol | 24.11[1] |

| Ethyl Acetate | 22.69[1] |

| Toluene | 8.27[1] |

| Water | 6.14[1] |

| Dimethylformamide (DMF) | 253.21[1] |

| Tetrahydrofuran (THF) | 92.53[1] |

| Dimethyl Sulfoxide (DMSO) | 0.04 (as mg/mL)[2] |

It is important to note that some sources describe this compound as "practically insoluble" in ethanol.[3][4][5][6][7] This highlights the importance of consulting quantitative data for specific applications, as qualitative descriptors can sometimes be misleading. The compound's extended layered crystal structure contributes to its generally poor solubility in aqueous solutions.[8]

Experimental Protocols for Solubility Determination

While the specific experimental protocols used to generate the data in the table above are not detailed in the source, a standard and widely accepted methodology for determining the equilibrium solubility of pharmaceutical compounds is the Saturation Shake-Flask Method, as outlined in USP General Chapter <1236> Solubility Measurements.[3][9][10] This method is a robust approach to ascertain the thermodynamic equilibrium solubility.

Principle of the Saturation Shake-Flask Method

The core principle of this method is to establish an equilibrium between the undissolved solid solute and a saturated solution of the solute in the solvent of interest. This is achieved by agitating an excess amount of the solid in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined by a suitable analytical method.

Generalized Experimental Protocol

-

Preparation: An excess amount of this compound powder is added to a flask containing the selected organic solvent. The use of a significant excess of the solid is crucial to ensure that saturation is achieved and maintained throughout the experiment.

-

Equilibration: The flask is sealed to prevent solvent evaporation and is agitated at a constant, controlled temperature (e.g., 25°C) for a predetermined period. The agitation can be achieved using a shaker bath or a magnetic stirrer. The equilibration time must be sufficient to allow the system to reach thermodynamic equilibrium, which may range from 24 to 72 hours or longer, depending on the compound and the solvent.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Analysis: The concentration of this compound in the clear, saturated filtrate is then determined using a validated analytical technique. Suitable methods could include High-Performance Liquid Chromatography (HPLC) with UV detection, or Atomic Absorption Spectroscopy to determine the bismuth concentration, from which the solubility of the parent compound can be calculated.[11]

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the saturation shake-flask method.

References

- 1. scent.vn [scent.vn]

- 2. This compound [drugfuture.com]

- 3. Solubility Measurements | USP-NF [uspnf.com]

- 4. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 5. This compound | 14882-18-9 [chemicalbook.com]

- 6. This compound, 96% | Fisher Scientific [fishersci.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. communities.springernature.com [communities.springernature.com]

- 9. â©1236⪠Solubility Measurements [doi.usp.org]

- 10. biorelevant.com [biorelevant.com]

- 11. researchgate.net [researchgate.net]

From Folk Remedy to Modern Medicine: A Technical History of Bismuth Subsalicylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subsalicylate, the active ingredient in popular over-the-counter gastrointestinal medications, boasts a rich history evolving from a traditional remedy for infant diarrhea to a scientifically validated multifunctional therapeutic agent. This technical guide delves into the historical milestones, mechanistic underpinnings, and key experimental evidence that have shaped our understanding and application of this compound. Quantitative data from pivotal studies are presented in structured tables for comparative analysis. Detailed methodologies of seminal experiments are provided to offer a practical understanding of its development. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to elucidate complex biological interactions and research designs.

Historical Development

The medicinal use of bismuth compounds dates back to the 18th century in Europe. However, the specific formulation of this compound as a gastrointestinal remedy emerged in the early 20th century in the United States. Initially developed to combat life-threatening "cholera infantum," a severe diarrheal illness in infants, the compound was a combination of this compound and zinc salts for their astringent properties, along with salol (phenyl salicylate).

Marketed directly to physicians starting in 1918 as "Bismosal," the formulation was later renamed Pepto-Bismol in 1919.[1] The original concoction, created by a doctor in New York around 1900, was intended to address the severe diarrhea and vomiting associated with this form of cholera.[2] The Norwich Pharmacal Company began mass-producing the product, which eventually became a household name for treating common stomach ailments.[1]

Table 1: Key Milestones in the Development of this compound

| Year | Milestone | Reference |

| Late 1700s | Bismuth salts are in medicinal use in Europe. | [1] |

| 1900 | A New York doctor formulates a precursor to modern this compound for "cholera infantum". | [1][3] |

| 1918 | The formulation is first marketed to physicians as "Bismosal". | [1] |

| 1919 | The product is renamed Pepto-Bismol. | [1] |

| 1982 | Norwich Eaton Pharmaceuticals, the maker of Pepto-Bismol, is acquired by Procter & Gamble. | [1] |

Mechanism of Action

The therapeutic efficacy of this compound is multifaceted, arising from the combined actions of its two primary moieties: bismuth and salicylate (B1505791). In the acidic environment of the stomach, this compound undergoes hydrolysis to form bismuth oxychloride and salicylic (B10762653) acid.[1]

Antimicrobial Effects

Bismuth exerts direct antimicrobial effects against a range of enteric pathogens. This is thought to occur through the oligodynamic effect, where small amounts of the heavy metal disrupt bacterial cell processes.[1] Specifically against Helicobacter pylori, a key bacterium in gastritis and peptic ulcers, bismuth compounds inhibit bacterial adhesion to the gastric mucosa, disrupt the bacterial cell wall, and inhibit ATP synthesis.[1][4] The salicylate component also possesses bactericidal properties, particularly against enterotoxigenic E. coli, a common cause of traveler's diarrhea.[1]

Anti-inflammatory and Antisecretory Effects

The salicylic acid component is a non-steroidal anti-inflammatory drug (NSAID) that inhibits the synthesis of prostaglandins (B1171923) by targeting cyclooxygenase (COX) enzymes.[1][5] Prostaglandins are key mediators of intestinal inflammation and hypersecretion of fluids and electrolytes. By reducing prostaglandin (B15479496) levels, this compound alleviates inflammation and reduces fluid loss into the intestinal lumen, a primary cause of diarrhea.[5] This antisecretory action is a cornerstone of its antidiarrheal efficacy.

References

The Antimicrobial Landscape of Bismuth Subsalicylate and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subsalicylate (BSS) has long been a staple in the management of gastrointestinal ailments, primarily attributed to its antidiarrheal, anti-inflammatory, and antacid properties. However, its significant antimicrobial activity, and that of its derivatives, represents a promising area for therapeutic development, particularly in an era of growing antibiotic resistance. This technical guide provides an in-depth exploration of the antimicrobial spectrum of BSS and its key derivatives, bismuth oxychloride (BiOCl) and bismuth subnitrate. We present a comprehensive summary of their activity against a range of pathogens, detail the experimental methodologies for assessing this activity, and visualize the key molecular mechanisms through which these compounds exert their effects.

Antimicrobial Spectrum: A Quantitative Overview

The antimicrobial efficacy of bismuth compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for this compound and its derivatives against various bacterial pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (BSS)

| Bacterial Species | Strain(s) | MIC Range (mg/mL) | Reference(s) |

| Clostridium difficile | Various clinical isolates | 2 - 8 | [1] |

| Escherichia coli (Enterotoxigenic) | Various strains | 2 - 8 | [1] |

| Escherichia coli O157:H7 | ATCC 43895 | 2 - 8 | [1] |

| Salmonella enterica serovar Typhimurium | ATCC 13311 | 2 - 8 | [1] |

| Shigella sonnei | ATCC 29930 | 2 - 8 | [1] |

| Pseudomonas aeruginosa | Various strains | >6.144 | [2] |

| Bacteroides fragilis group | Various strains | 0.512 | [2] |

| Campylobacter pylori | 48 clinical strains | MIC₅₀: >8 mg/L | [3] |

Note: MIC values can vary based on the specific strain and the testing methodology employed.

Table 2: Minimum Inhibitory Concentrations (MIC) of Bismuth Oxychloride (BiOCl)

| Bacterial Species | Strain(s) | MIC Range (mg/mL) | Reference(s) |

| Clostridium difficile | Various clinical isolates | 4 - 64 | [1] |

| Escherichia coli (Enterotoxigenic) | Various strains | 4 - 64 | [1] |

| Escherichia coli O157:H7 | ATCC 43895 | 4 - 64 | [1] |

| Salmonella enterica serovar Typhimurium | ATCC 13311 | 4 - 64 | [1] |

| Shigella sonnei | ATCC 29930 | 4 - 64 | [1] |

Note: Bismuth oxychloride is a hydrolysis product of this compound in the acidic environment of the stomach.

Table 3: Minimum Inhibitory Concentrations (MIC) of Other Bismuth Derivatives

| Compound | Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Bismuth Subnitrate | Staphylococcus aureus | Clinical isolates | >1280 | [4][5] |

| Bismuth Subnitrate | Pseudomonas aeruginosa | Clinical isolates | >1280 | [4][5] |

| Bismuth Subnitrate | Proteus mirabilis | Clinical isolates | >1280 | [4] |

| Colloidal Bismuth Hydroxide (B78521) Gel | Escherichia coli O157:H7 | EDL933 | 10,000 | [6][7][8] |

Key Mechanisms of Antimicrobial Action

Bismuth compounds exert their antimicrobial effects through a multi-targeted approach, making the development of resistance more challenging for bacteria. The primary mechanisms include:

-

Disruption of the Bacterial Cell Wall and Membrane: Bismuth ions can bind to sulfhydryl groups in proteins and enzymes within the bacterial cell wall and membrane, leading to a loss of structural integrity and increased permeability.[9][10]

-

Inhibition of ATP Synthesis: Bismuth can interfere with cellular energy production by inhibiting key enzymes in the electron transport chain, leading to a rapid depletion of intracellular ATP.[9][11][12]

-

Disruption of Iron Homeostasis: Bismuth can interfere with bacterial iron acquisition by binding to siderophores, the molecules bacteria use to scavenge iron from their environment. It also disrupts the function of iron-sulfur cluster-containing enzymes that are crucial for various metabolic processes, including the electron transport chain.[11][12]

-

Inhibition of Enzyme Function: Bismuth has been shown to inhibit a variety of bacterial enzymes, including urease in Helicobacter pylori, which is essential for its survival in the acidic gastric environment.[13]

-

Downregulation of Virulence Factors: Studies on H. pylori have demonstrated that bismuth can downregulate the expression of key virulence proteins, such as CagA and VacA, and disrupt flagellar assembly, thereby reducing bacterial colonization and pathogenesis.[13]

-

Biofilm Inhibition: Bismuth compounds have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.

Below is a diagram illustrating the multifaceted mechanism of action of bismuth against bacterial pathogens.

Experimental Protocols

The determination of the antimicrobial activity of bismuth compounds is primarily achieved through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The following protocol is a generalized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17][18][19][20][21][22]

Broth Microdilution Method for MIC Determination

3.1.1. Materials

-

Test bismuth compound (e.g., this compound)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)

-

Bacterial inoculum

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or McFarland standards

-

Pipettes and sterile tips

-

Incubator

3.1.2. Procedure

-

Preparation of the Bismuth Compound Stock Solution:

-

Accurately weigh the bismuth compound and dissolve it in a suitable solvent to create a high-concentration stock solution. The insolubility of many bismuth salts may require the use of a vehicle or suspension, which should be tested for its own antimicrobial activity.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

-

Add 50 µL of the bismuth compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of decreasing concentrations of the bismuth compound.

-

-

Preparation of the Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation of the Microtiter Plate:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume in each well to 100 µL.

-

Include a growth control well (broth and inoculum, no bismuth compound) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air. Incubation conditions may vary for fastidious organisms.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the bismuth compound at which there is no visible growth.

-

The workflow for this experimental protocol is depicted in the diagram below.

Future Directions and Conclusion

The broad-spectrum antimicrobial activity of this compound and its derivatives, coupled with their multi-targeted mechanism of action, positions them as compelling candidates for further investigation and development. Their potential to combat antibiotic-resistant pathogens and inhibit biofilm formation warrants particular attention. Future research should focus on:

-

Synergistic Studies: Investigating the synergistic effects of bismuth compounds with existing antibiotics to potentially restore their efficacy against resistant strains.

-

Formulation Development: Optimizing the delivery and bioavailability of bismuth compounds to target specific sites of infection.

-

Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy of bismuth-based therapies for a broader range of infectious diseases beyond gastrointestinal disorders.

References

- 1. Antimicrobial activity of this compound on Clostridium difficile, Escherichia coli O157:H7, norovirus, and other common enteric pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The minimum inhibitory concentrations of various bismuth salts against Campylobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial and anti‐biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and anti-biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The inhibitory effect of colloidal bismuth hydroxide gel on Escherichia coli O157:H7 and on the activity of Shiga toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Binding and killing of bacteria by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Bismuth-based drugs sensitize Pseudomonas aeruginosa to multiple antibiotics by disrupting iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medicallabnotes.com [medicallabnotes.com]

- 15. food.dtu.dk [food.dtu.dk]

- 16. journals.asm.org [journals.asm.org]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. EUCAST: MIC Determination [eucast.org]

- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 21. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Degradation Pathways of Bismuth Subsalicylate Under Physiological Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth subsalicylate (BSS), the active ingredient in many over-the-counter gastrointestinal medications, undergoes a series of degradation and transformation processes upon ingestion. Understanding these pathways is critical for researchers, scientists, and drug development professionals to optimize therapeutic efficacy, ensure safety, and develop novel formulations. This technical guide provides a comprehensive overview of the degradation of BSS under physiological conditions, detailing the chemical reactions, key metabolites, and the analytical methodologies used to study these processes.

Core Degradation Pathways of this compound

Under physiological conditions, this compound is primarily degraded through hydrolysis, which is influenced by the varying pH of the gastrointestinal tract. The principal degradation products are salicylic (B10762653) acid and various insoluble bismuth salts.

Gastric Degradation (Acidic Environment)

In the highly acidic environment of the stomach (pH 1-3), BSS undergoes rapid acid-catalyzed hydrolysis.[1] The primary reaction involves the cleavage of the ester linkage, yielding salicylic acid and a bismuth oxysalicylate intermediate. This intermediate is unstable in the presence of hydrochloric acid (HCl) and readily converts to insoluble bismuth oxychloride (BiOCl).[1][2] A less common product of this hydrolysis is bismuth hydroxide.[1]

While BSS is stable at a pH of 3 and higher, it undergoes partial conversion to bismuth oxychloride at pH 2 and is fully converted at pH 1.

Intestinal Degradation (Neutral to Alkaline Environment)

As the chyme moves from the stomach to the small intestine, the pH gradually increases to a neutral or slightly alkaline range (pH 6-7.5). In this environment, any unreacted BSS will continue to hydrolyze. The bismuth salts formed in the stomach, primarily bismuth oxychloride, are largely insoluble and pass through the small intestine with minimal absorption.[3]

In the colon, the unabsorbed bismuth salts can react with hydrogen sulfide (B99878) (H₂S) produced by intestinal bacteria. This reaction forms bismuth sulfide (Bi₂S₃), a black, insoluble compound responsible for the characteristic darkening of the stool often observed with BSS consumption.[1]

Absorption of Salicylic Acid

A significant outcome of BSS degradation is the release of salicylic acid. Greater than 90% of the liberated salicylic acid is rapidly absorbed from the gastrointestinal tract, primarily the stomach and small intestine, and enters systemic circulation.[3][4] The peak plasma concentrations of salicylate (B1505791) are typically reached within 0.5 to 3 hours after ingestion.[4] The absorbed salicylate is responsible for the anti-inflammatory and antisecretory effects of BSS.[5][6]

Quantitative Data on this compound Degradation

The following tables summarize the available quantitative data on the degradation and absorption of this compound and its metabolites.

| Parameter | Value | Reference |

| Salicylate Absorption | > 90% | [3] |

| Bismuth Absorption | < 0.005% | [3] |

| Peak Plasma Salicylate Level (after 60 ml dose) | 40.1 ± 17.3 µg/mL | [4] |

| Time to Peak Plasma Salicylate Level | 0.5 - 3 hours | [4] |

| Urinary Recovery of Salicylate (after 60 ml dose) | 95.0 ± 6.4% | [4] |

| pH | BSS Stability | Degradation Product | Reference |

| 1 | Fully Converted | Bismuth Oxychloride | |

| 2 | Partially Converted | Bismuth Oxychloride | |

| ≥ 3 | Stable | - |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of BSS degradation. The following sections outline key experimental protocols.

In Vitro Digestion Model for this compound Degradation

This protocol is adapted from the internationally recognized INFOGEST static in vitro digestion method to simulate the physiological conditions of the gastrointestinal tract.

1. Materials and Reagents:

- Simulated Gastric Fluid (SGF): 0.1 N HCl, pH adjusted to 2.0.

- Simulated Intestinal Fluid (SIF): Phosphate (B84403) buffer, pH 6.8, containing pancreatin (B1164899) and bile salts.

- This compound (BSS) tablets or suspension.

- Analytical standards for BSS, salicylic acid, and bismuth salts.

- HPLC-grade solvents.

2. Gastric Phase Simulation: a. Crush a BSS tablet or measure an equivalent amount of suspension. b. Suspend the sample in a known volume of SGF in a temperature-controlled vessel at 37°C. c. Stir the mixture continuously for 2 hours to simulate gastric residence time. d. At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots for analysis. e. Immediately quench the reaction in the aliquots by neutralizing the acid to prevent further degradation.

3. Intestinal Phase Simulation: a. After the 2-hour gastric phase, adjust the pH of the remaining gastric digest to 6.8 using a phosphate buffer. b. Add pancreatin and bile salts to create SIF. c. Continue stirring at 37°C for an additional 2-3 hours to simulate intestinal transit. d. Withdraw aliquots at various time points for analysis.

4. Sample Analysis: a. Separate the solid and liquid phases of the aliquots by centrifugation. b. Analyze the liquid phase for salicylic acid content using a validated HPLC method. c. Analyze the solid residue for the content of BSS and various bismuth salts (e.g., BiOCl) using techniques such as X-ray diffraction (XRD) or inductively coupled plasma mass spectrometry (ICP-MS) after appropriate sample preparation.

HPLC Method for Quantification of Salicylic Acid and this compound

1. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

- Flow Rate: 1.0 mL/min.

- Detection: UV absorbance at 230 nm.

- Injection Volume: 20 µL.

2. Standard and Sample Preparation:

- Prepare stock solutions of BSS and salicylic acid in a suitable solvent (e.g., methanol).

- Create a series of calibration standards by diluting the stock solutions.

- Dilute the liquid phase from the in vitro digestion samples with the mobile phase before injection.

3. Data Analysis:

- Construct calibration curves for BSS and salicylic acid.

- Quantify the concentration of salicylic acid in the samples based on the calibration curve.

Gravimetric Analysis of Bismuth

This method can be used to determine the total bismuth content in the solid residues from the in vitro digestion.

1. Procedure: a. Dry the solid residue from the digestion experiment to a constant weight. b. Dissolve a known weight of the dried residue in nitric acid. c. Precipitate the bismuth as bismuth phosphate by adding a solution of sodium phosphate. d. Filter, wash, dry, and weigh the bismuth phosphate precipitate. e. Calculate the percentage of bismuth in the original sample based on the weight of the precipitate.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and experimental workflows.

Conclusion

The degradation of this compound under physiological conditions is a multi-step process governed by the chemical environment of the gastrointestinal tract. The primary events are the hydrolysis of BSS into salicylic acid and insoluble bismuth salts in the stomach, followed by the absorption of salicylic acid and the passage of bismuth salts through the intestines, with potential conversion to bismuth sulfide in the colon. A thorough understanding of these pathways, supported by robust analytical methodologies, is essential for the continued development and optimization of BSS-based therapies. This guide provides a foundational framework for researchers and professionals in the field to design and execute further studies into the nuanced aspects of this compound's behavior in the human body.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound: history, chemistry, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salicylate absorption from a this compound preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.aap.org [publications.aap.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of Bismuth Subsalicylate Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bismuth subsalicylate (BSS), the active ingredient in popular over-the-counter medications for gastrointestinal issues, has garnered significant interest in its nanoparticle formulation. This compound nanoparticles (BSS-NPs) exhibit enhanced antimicrobial properties and offer potential applications in drug delivery and targeted therapy. This document provides detailed protocols for the synthesis of BSS-NPs via various methods and their subsequent characterization.

Data Presentation

Table 1: Synthesis Parameters and Characterization of this compound Nanoparticles (Laser Ablation Method)

| Sample ID | Average Particle Size (nm) | Concentration (mg/L) | Inhibition Ratio against E. coli (%) | Inhibition Ratio against S. aureus (%) | Reference |

| BSS-20 | 20 | 195 | >80 | >80 | |

| BSS-30 | 31 | - | Dependent on concentration | More sensitive | |

| BSS-45 | 45 | - | Dependent on concentration | More sensitive | |

| BSS-60 | 60 | 95 | Dependent on concentration | More sensitive | |

| BSS-Nano | 4-22 | 21.7 µg/mL | - | - | |

| NPs-SSBi | 4.5 ± 0.14 | 1.25 to 90 µg/mL | ~80-92 (planktonic) | ~80-92 (planktonic) |

Note: Inhibition ratios can be size and/or concentration-dependent for some bacterial strains.

Experimental Protocols

Synthesis of this compound Nanoparticles

a) Pulsed Laser Ablation in Liquid (PLAL) Method

This method involves ablating a solid target of this compound immersed in a liquid, typically deionized water, using a high-power pulsed laser. The ejected atoms and clusters nucleate in the liquid to form nanoparticles.

Protocol:

-

Target Preparation: A solid target of pure this compound is placed at the bottom of a glass vessel.

-

Liquid Medium: The target is immersed in high-purity deionized water.

-

Laser Ablation: A pulsed Nd:YAG laser (e.g., 1064 nm wavelength, 28 ns pulse duration, 20 Hz repetition rate) is focused onto the surface of the BSS target.

-

Parameter Control: The nanoparticle size and concentration can be controlled by adjusting laser power, ablation time, and the focal length of the lens. For example, average particle sizes between 20 and 60 nm have been achieved.

-

Collection: The resulting colloidal suspension of BSS-NPs is collected for characterization.

b) Hydrolysis Method (Adapted from Patent CN103183608B)

This method involves the reaction of a bismuth salt with salicylic (B10762653) acid in an aqueous solution.

Protocol:

-

Precursor Preparation: Prepare an aqueous solution of salicylic acid. The initial excess coefficient of salicylic acid is a critical parameter.

-

Reaction: Gradually add pulverized bismuth oxide (Bi₂O₃) with a specified average particle size (e.g., 0.1-1.35 µm) to the heated salicylic acid solution (e.g., 60-90°C).

-

Reaction Conditions: Maintain the temperature and protect the reaction from light while stirring for a defined period (e.g., 1-2.5 hours).

-

Purification: After the reaction, filter the product. Wash the collected this compound with ultrapure water and then with absolute ethanol (B145695) to remove excess salicylic acid.

-

Drying: Dry the final product in a vacuum oven at a controlled temperature (e.g., below 60°C).

c) Solvothermal Method (General Protocol)

This method utilizes a solvent under high temperature and pressure to facilitate the reaction between precursors. Ethylene (B1197577) glycol is often used as both a solvent and a reducing agent for the synthesis of bismuth-based nanoparticles.

Protocol:

-

Precursor Mixture: Dissolve a bismuth salt (e.g., bismuth nitrate (B79036) pentahydrate) and salicylic acid in a suitable solvent like ethylene glycol in a Teflon-lined stainless-steel autoclave.

-

Sealing and Heating: Seal the autoclave and heat it to a specific temperature (e.g., 120-200°C) for several hours. The pressure inside the autoclave will increase due to the heating of the solvent.

-

Cooling: Allow the autoclave to cool down to room temperature naturally.

-

Purification: Collect the precipitate by centrifugation, wash it multiple times with ethanol and deionized water to remove any unreacted precursors and solvent.

-

Drying: Dry the purified BSS-NPs under vacuum.

d) Microwave-Assisted Method (General Protocol)

Microwave irradiation offers rapid and uniform heating, which can accelerate the synthesis of nanoparticles.

Protocol:

-

Precursor Solution: Prepare a solution containing a bismuth salt, salicylic acid, and a suitable solvent (e.g., ethylene glycol) in a microwave-safe reaction vessel. A reducing agent may also be added.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specific power (e.g., 450W) for a short duration (e.g., a few minutes).

-

Cooling and Collection: After the reaction, cool the solution and collect the formed nanoparticles by centrifugation.

-

Purification: Wash the nanoparticles with ethanol and water to remove impurities.

-

Drying: Dry the final product.

Characterization of this compound Nanoparticles

a) Transmission Electron Microscopy (TEM)

-

Purpose: To determine the size, shape, and morphology of the nanoparticles.

-

Protocol:

-

Prepare a dilute suspension of the BSS-NPs in a suitable solvent (e.g., ethanol).

-

Place a drop of the suspension onto a carbon-coated copper grid.

-

Allow the solvent to evaporate completely.

-

Image the grid using a TEM instrument at an appropriate accelerating voltage (e.g., 200 kV).

-

b) X-ray Diffraction (XRD)

-

Purpose: To analyze the crystalline structure of the nanoparticles.

-

Protocol:

-

Prepare a powder sample of the dried BSS-NPs.

-

Mount the sample on a sample holder.

-

Perform XRD analysis using a diffractometer with Cu Kα radiation.

-

Compare the resulting diffraction pattern with standard patterns to confirm the crystalline phase of this compound.

-

c) Fourier-Transform Infrared Spectroscopy (FTIR)

-

Purpose: To identify the functional groups present in the synthesized nanoparticles and confirm the presence of both bismuth-oxygen (B8504807) bonds and salicylate (B1505791) components.

-

Protocol:

-

Mix a small amount of the dried BSS-NPs with potassium bromide (KBr) powder.

-

Press the mixture into a pellet.

-

Record the FTIR spectrum in the range of 400-4000 cm⁻¹.

-

d) UV-Visible Spectroscopy

-

Purpose: To determine the optical properties and confirm the formation of nanoparticles. The UV-Vis absorption spectrum is also used to estimate the concentration of the nanoparticles in a colloidal suspension.

-

Protocol:

-

Prepare a colloidal suspension of the BSS-NPs in a suitable solvent (e.g., deionized water).

-

Record the UV-Vis absorption spectrum using a spectrophotometer. BSS-NPs typically show a characteristic absorption peak.

-

Mandatory Visualizations

Caption: Experimental workflow for BSS-NP synthesis and characterization.

Caption: Proposed mechanism of action for BSS nanoparticles.

Application Notes and Protocols for the Quantification of Bismuth Subsalicylate in Pharmaceuticals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bismuth subsalicylate is the active pharmaceutical ingredient in many over-the-counter medications for the treatment of temporary discomforts of the stomach and gastrointestinal tract, such as indigestion, heartburn, nausea, and diarrhea.[1] Its empirical chemical formula is C₇H₅BiO₄.[2] In the gut, it is thought to hydrolyze to bismuth oxychloride and salicylic (B10762653) acid, both of which are believed to have bactericidal effects.[2] Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. The United States Pharmacopeia (USP) mandates that this compound content in drug products should be within 90.0% to 110.0% of the labeled amount.[3][4][5]

These application notes provide detailed protocols for various analytical methods for the quantification of this compound in pharmaceutical dosage forms. The methods covered include complexometric titration, UV-Visible spectrophotometry, atomic absorption spectroscopy (AAS), and high-performance liquid chromatography (HPLC).

Chemical Structure and Degradation Pathway

This compound is a basic salt of bismuth and salicylic acid.[6][7][8] The exact structure of this compound has been a subject of study, with recent research revealing a polymeric layered structure.[9] In the acidic environment of the stomach, it undergoes hydrolysis.

Caption: Hydrolysis of this compound in the Stomach.

Analytical Methods Overview

A comparison of the key quantitative parameters for the different analytical methods is summarized in the table below.

| Parameter | Complexometric Titration | UV-Vis Spectrophotometry | Atomic Absorption Spectroscopy (AAS) | High-Performance Liquid Chromatography (HPLC) |

| Analyte | Bismuth (Bi³⁺) | Bismuth (as tetraiodobismuthate(III)) or Salicylate | Bismuth (Bi) | This compound & Salicylic Acid |

| Linearity (Correlation Coefficient) | N/A | 0.9987[10][11] | - | >0.999[12] |

| Limit of Detection (LOD) | - | 2.35 µg/mL[10][11] | 320 pg/mL (with hydride generation)[13][14] | - |

| Limit of Quantification (LOQ) | - | 7.12 µg/mL[10][11] | - | - |

| Accuracy (% Recovery) | - | - | 97.7%[15] | 99.86% - 100.27%[12] |

| Precision (RSD) | - | - | 4.7% at 4.3 ng/mL[13][14] | - |

Complexometric Titration